![molecular formula C11H19NO3 B112009 Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate CAS No. 159635-22-0](/img/structure/B112009.png)
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate is a chemical compound with the formula C₁₁H₁₉NO₃. It is also known as N-t-BOC-4-Methylene-3-Piperidinol .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group and a carboxylate group . The molecular weight of this compound is 213.2735 g/mol .Scientific Research Applications
Protease Inhibition
This compound is used in the development of protease inhibitors, which are essential in studying various biological processes and treating diseases. By inhibiting proteases, researchers can explore the role of these enzymes in apoptosis and other signaling pathways .
Targeted Protein Degradation
The structure of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate makes it useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are designed to target specific proteins for degradation, offering a promising approach for drug discovery .
Synthetic Intermediate
Due to its reactive methylene group, this compound serves as a valuable synthetic intermediate in organic chemistry. It can be used to synthesize a variety of complex molecules, contributing to the development of new pharmaceuticals and materials .
Chemical Biology
In chemical biology, this tert-butyl ester is utilized to modify peptides and proteins. The tert-butyl group serves as a protective group that can be removed under mild acidic conditions, allowing for selective modification of biomolecules .
Medicinal Chemistry
It’s involved in the synthesis of small molecule libraries for high-throughput screening in medicinal chemistry. Its structural versatility enables the creation of diverse compounds, aiding in the identification of potential therapeutic agents .
Neurological Research
The piperidine moiety is often found in compounds with neurological activity. Researchers use this compound to develop new agents that may interact with neurological pathways, potentially leading to treatments for neurodegenerative diseases .
Material Science
In material science, this compound’s unique structure is exploited to create novel polymers with specific properties. It can be incorporated into polymer chains to alter flexibility, durability, and other material characteristics .
Catalysis
This compound can also act as a ligand for catalysts in asymmetric synthesis. The chiral nature of the molecule allows for the development of catalysts that can produce enantiomerically pure products, which is crucial in the pharmaceutical industry .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNHROGUGVTAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442094 |
Source
|
Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159635-22-0 |
Source
|
Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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